5-(2-Methylpropyl)furan-2(5H)-one
Description
Properties
CAS No. |
17756-71-7 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)5-7-3-4-8(9)10-7/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
FAILPJXTNDGLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C=CC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpropyl ketone with furan-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2-Methylpropyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Smaller substituents (e.g., hydroxymethyl) favor isomerization and dynamic equilibria .
- Diastereoselectivity : Catalytic methods (e.g., Mukaiyama-Michael reactions) enable high diastereomeric ratios (dr 94:6 for hydroxypropyl derivatives) , while silyl ethers achieve dr >98:2 .
- Biological Activity : Silyl ether derivatives (e.g., 3a–d) exhibit potent anticancer activity, attributed to improved lipophilicity and membrane permeability .
Physicochemical Properties
- Solubility and Stability : Hydroxyl-containing derivatives (e.g., 5-hydroxypropyl) exhibit higher polarity, impacting solubility in aqueous media. Silyl ethers improve stability under acidic conditions .
- Spectroscopic Identification: NMR and CIMS/m/z data are critical for distinguishing isomers (e.g., 5-hydroxymethyl vs. dihydrofuranone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
